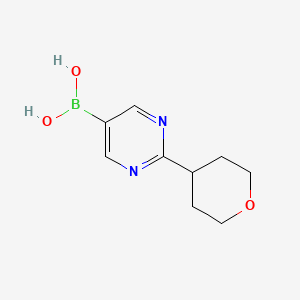
(2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid typically involves the coupling of a pyrimidine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its boronic acid functionality allows it to form stable complexes with other molecules, which can be utilized in material science and catalysis.
Mechanism of Action
The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various molecular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid pinacol ester
- This compound MIDA ester
Uniqueness
Compared to its similar compounds, this compound is unique due to its free boronic acid group, which provides greater reactivity and versatility in chemical reactions. The presence of the tetrahydropyran moiety also imparts distinct steric and electronic properties, making it a valuable compound for specific applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H13BN2O3 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[2-(oxan-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7,13-14H,1-4H2 |
InChI Key |
NMQQCHCUWPDNRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CCOCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















